

S65487 Sulfate: A Technical Guide for Hematological Malignancy Research

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Compound of Interest

Compound Name: S65487 sulfate

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This technical guide provides an in-depth overview of **S65487 sulfate**, a potent and selective BCL-2 inhibitor, for its application in hematological malignancy research. This document outlines its mechanism of action, summarizes key preclinical data, and offers detailed experimental protocols for its evaluation.

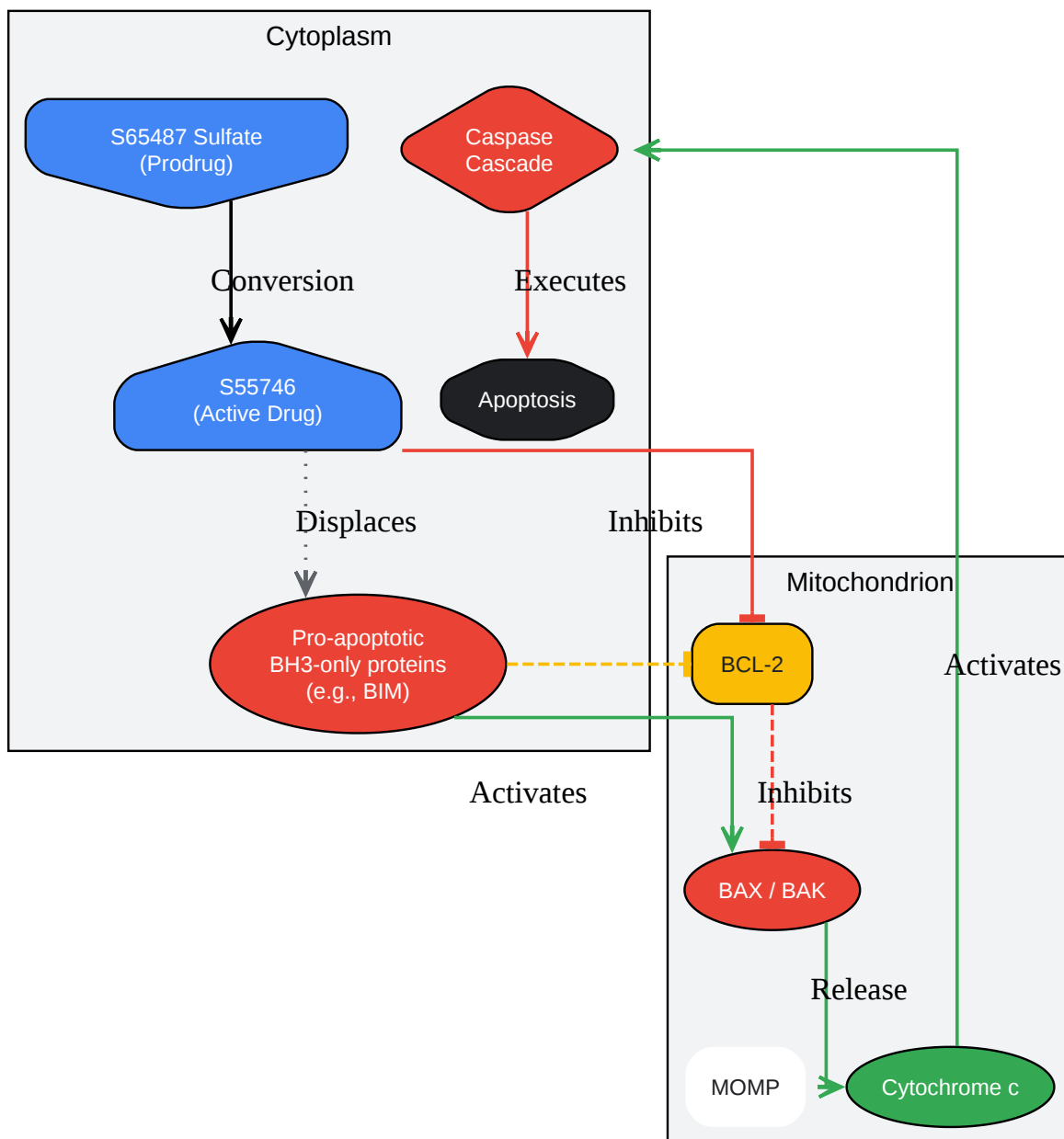
Introduction

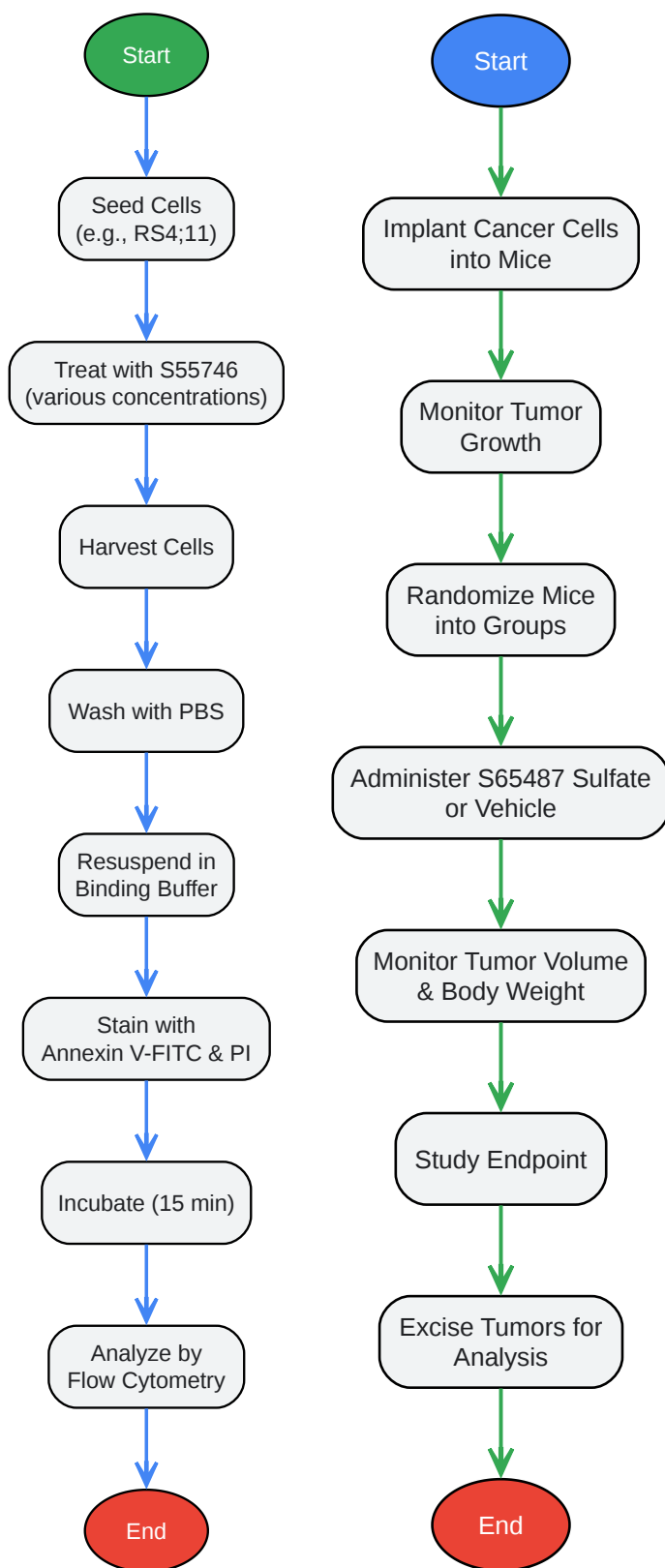
S65487 sulfate (also known as VOB560) is the prodrug of S55746, a novel and potent small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.^{[1][2]} The overexpression of BCL-2 is a well-established mechanism that promotes cell survival and resistance to therapy in a variety of hematological malignancies, including Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM).^[3] By selectively targeting BCL-2, S65487 induces apoptosis in cancer cells that are dependent on this anti-apoptotic protein for their survival. Preclinical studies have demonstrated its efficacy in various hematological cancer models, and it has been investigated in Phase I and Phase I/II clinical trials, both as a single agent and in combination with other therapies such as azacitidine.^{[3][4]}

Mechanism of Action

S65487 sulfate is converted in vivo to its active form, S55746. S55746 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the BCL-2 protein. This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The

release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death (apoptosis). S55746 exhibits high selectivity for BCL-2 over other anti-apoptotic proteins like MCL-1 and BCL-XL, which is predicted to reduce off-target toxicities, such as thrombocytopenia, which can be associated with BCL-XL inhibition.





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